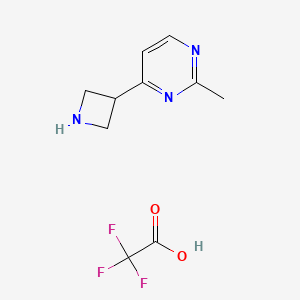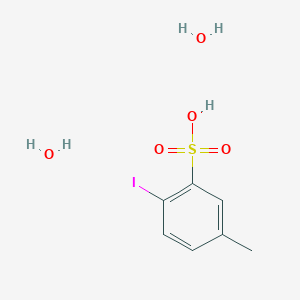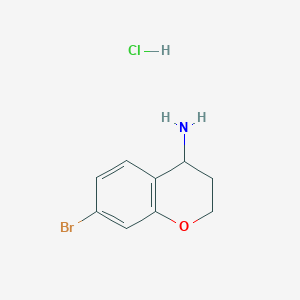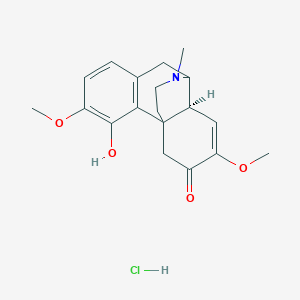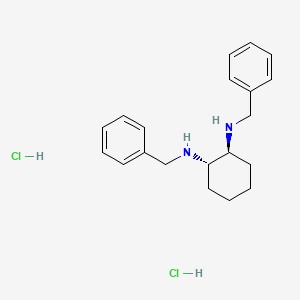
(1S,2S)-N,N'-Bis(phenylmethyl)-1,2-cyclohexanediamine dihydrochloride, min. 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-N,N'-Bis(phenylmethyl)-1,2-cyclohexanediamine dihydrochloride (hereafter referred to as BPM-CHD) is an organic compound with a wide range of applications in scientific research. BPM-CHD is a chiral diamine, with a molecular weight of 327.9 g/mol, and is available in a crystalline form with a purity of 98% or higher. It is a colorless solid with a melting point of 121-123°C. BPM-CHD is soluble in water and ethanol, and has been used in various laboratory experiments due to its high solubility and stability.
Wissenschaftliche Forschungsanwendungen
BPM-CHD has been used in various laboratory experiments due to its high solubility and stability. It has been used as a chiral building block in the synthesis of optically active compounds, and in the synthesis of a variety of organic molecules. BPM-CHD has also been used in the synthesis of peptides and peptidomimetics, and as a ligand in asymmetric catalysis. It has also been used in the synthesis of chiral drugs, and as a catalyst in the synthesis of polymers materials.
Wirkmechanismus
BPM-CHD acts as a chiral building block in the synthesis of optically active compounds, and as a ligand in asymmetric catalysis. In the synthesis of optically active compounds, BPM-CHD acts as a chiral template, allowing the formation of enantiomerically pure compounds with high selectivity. In asymmetric catalysis, BPM-CHD acts as a ligand, which binds to the metal catalyst and facilitates the formation of enantiomerically pure products.
Biochemical and Physiological Effects
BPM-CHD has not been tested for its biochemical and physiological effects, and thus its effects on humans and other organisms are unknown. Therefore, it is important to take caution when handling BPM-CHD and to avoid contact with skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using BPM-CHD in laboratory experiments is its high solubility and stability, which makes it a suitable chiral building block in the synthesis of optically active compounds, and a suitable ligand in asymmetric catalysis. However, there are some limitations to using BPM-CHD in laboratory experiments. For example, it is not suitable for use in reactions that require elevated temperatures, as it is prone to decomposition at temperatures above 100°C. Additionally, BPM-CHD is not suitable for use in reactions that require a strong acid or base, as it is prone to hydrolysis in the presence of strong acids and bases.
Zukünftige Richtungen
-Further research into the synthesis of BPM-CHD and its derivatives, to improve its solubility and stability.
-Investigation of the potential applications of BPM-CHD in the synthesis of peptides and peptidomimetics.
-Exploration of the use of BPM-CHD in the synthesis of chiral drugs and polymers.
-Investigation of the biochemical and physiological effects of BPM-CHD on humans and other organisms.
-Development of safer and more efficient methods for the synthesis and handling of BPM-CHD.
-Exploration of the potential use of BPM-CHD in the production of biofuels.
-Investigation of the potential use of BPM-CHD in the synthesis of nanomaterials.
-Exploration of the potential use of BPM-CHD in the synthesis of pharmaceuticals.
Synthesemethoden
BPM-CHD can be synthesized by the reaction of 1,2-cyclohexanediamine and phenylmethyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature, followed by the addition of hydrochloric acid to precipitate the product. The product is then filtered, washed, and dried to obtain a crystalline form of BPM-CHD with a purity of 98% or higher.
Eigenschaften
IUPAC Name |
(1S,2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.2ClH/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;/h1-6,9-12,19-22H,7-8,13-16H2;2*1H/t19-,20-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJQPRPIYQEHFC-TULUPMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-N,N'-Bis(phenylmethyl)-1,2-cyclohexanediamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

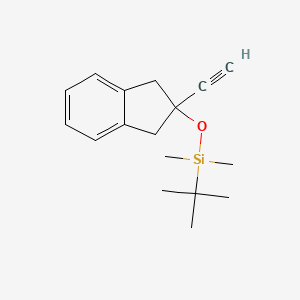
![17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B6308379.png)
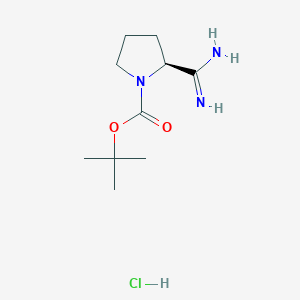
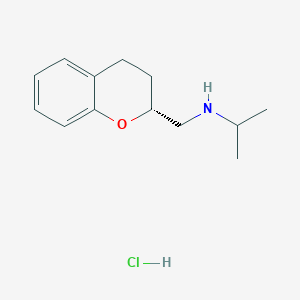
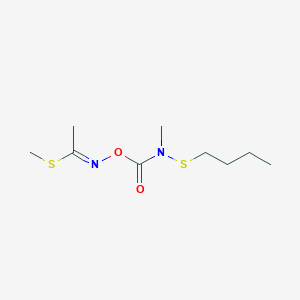
![N-(8-Hydroxy-2-phenyl-6-prop-2-ynyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B6308396.png)
![2-Aminobenzo[b]thiophene-3-carbonitrile HCl](/img/structure/B6308406.png)
